

Technical Guide: Chemical Structure & Characterization of 2-Chloro-2-Fluoroethanol

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Compound of Interest

Compound Name: 2-Chloro-2-fluoroethanol

CAS No.: 13891-54-8

Cat. No.: B3378172

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Executive Summary

2-Chloro-2-fluoroethanol (

) represents a specialized class of gem-halohydrins where the chlorine and fluorine atoms share a single carbon (

), adjacent to a hydroxylated carbon (

). Unlike its vicinal counterparts (e.g., 1-chloro-2-fluoroethane), this molecule introduces a unique chiral center at the halogenated position, creating significant stereoelectronic effects.

This guide explores the molecule's structural conformation, diastereotopic NMR features, and its utility as a high-value fragment in Fragment-Based Drug Discovery (FBDD) for modulating lipophilicity and metabolic stability.

Structural Architecture & Stereochemistry

Molecular Connectivity

The molecule consists of an ethanol backbone where the

position is geminally substituted.

- IUPAC Name: 2-chloro-2-fluoroethan-1-ol
- SMILES:OCCI (Chiral representation)
- Key Feature: The

carbon is a stereogenic center, carrying four distinct substituents:

,

,

, and

.

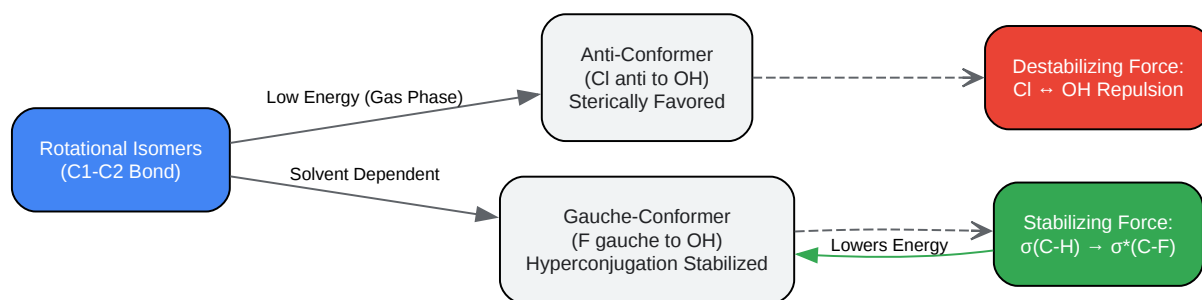
Conformational Analysis (The Gauche Effect)

The conformational landscape of **2-chloro-2-fluoroethanol** is governed by the competition between steric repulsion (driven by the bulky Chlorine atom) and the fluorine gauche effect (driven by

hyperconjugation).

- Anti-Conformer (Cl-Anti): The bulky Chlorine atom is anti-periplanar to the Hydroxyl group to minimize steric strain.
- Gauche-Conformer (F-Gauche): The Fluorine atom adopts a gauche orientation relative to the Oxygen, stabilized by a weak intramolecular hydrogen bond () and electrostatic attraction.

Diagram 1: Conformational Energy Landscape The following diagram illustrates the rotational equilibrium driven by these competing forces.



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Caption: Logical flow of conformational preference driven by stereoelectronic effects.

Synthesis Protocol: Reductive Pathway

Direct halogenation of ethanol is non-selective. The authoritative synthesis route involves the reduction of ethyl chlorofluoroacetate. This method preserves the gem-halo motif while converting the ester to a primary alcohol.

Reagents & Precursors

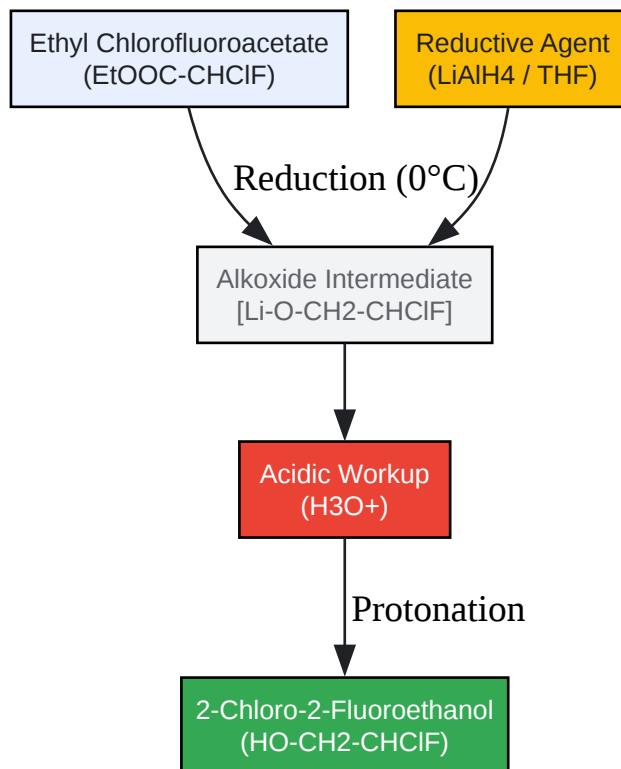
- Precursor: Ethyl chlorofluoroacetate (CAS 401-56-9).
- Reducing Agent: Lithium Aluminum Hydride () or Sodium Borohydride () with Methanol.
- Solvent: Anhydrous Diethyl Ether or THF.

Step-by-Step Methodology

- Preparation: Charge a flame-dried flask with anhydrous ether and cool to under atmosphere.

- Addition: Add (1.1 eq) carefully.
- Injection: Add Ethyl chlorofluoroacetate dropwise to control the exotherm. The ester carbonyl is reduced to the alkoxide.
- Quenching: Quench with Fieser workup (, 15% ,) to precipitate aluminum salts.
- Isolation: Filter and concentrate the filtrate. Purify via fractional distillation (b.p. est. 110-120°C).

Diagram 2: Synthesis Workflow



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Caption: Reductive synthesis pathway from ester precursor to final gem-halohydrin.

Spectroscopic Characterization (NMR)[1][2][3][4][5] [6]

The chirality at

renders the two protons on

diastereotopic, creating a complex ABX or ABMX spin system. This is the definitive signature of the molecule.

¹H NMR Profile (Proton)

The

protons (

) are chemically non-equivalent due to the adjacent chiral center.

Signal	Multiplicity	Approx.[1][2] Shift ()	Coupling Origin
H(C2)	Doublet of Doublets (dd)	6.0 - 6.5 ppm	Large (~48 Hz) +
H(C1) - a	ddd (Multiplet)	3.8 - 4.2 ppm	Diastereotopic geminal , vicinal , vicinal
H(C1) - b	ddd (Multiplet)	3.8 - 4.2 ppm	Distinct shift from ; same coupling partners.
-OH	Broad Singlet	2.0 - 5.0 ppm	Exchangeable; shift depends on concentration.

19F NMR Profile (Fluorine)

- Shift:
 - 140 to -160 ppm (Typical for gem-chlorofluoroalkanes).
- Coupling:
 - Geminal (): Massive coupling constant (~48-50 Hz) to the proton on the same carbon ().
 - Vicinal ()

): Smaller coupling (~15-25 Hz) to the diastereotopic protons on

Applications in Drug Development[10][11][12][13]

Bioisosterism

The gem-chlorofluoro moiety is an emerging bioisostere in medicinal chemistry.

- **Metabolic Stability:** The presence of Fluorine adjacent to the alcohol prevents rapid oxidation to the carboxylic acid (blocking the dehydrogenase pathway).
- **Lipophilicity Modulation:** Replacing a
or
group with
increases lipophilicity (
) , improving membrane permeability while maintaining hydrogen bond donor capability via the hydroxyl group.

Reactivity & Safety

- **Epoxide Formation:** Treatment with strong base (e.g., NaH) can induce intramolecular displacement of the Chlorine by the alkoxide, forming 2-fluorooxirane. This intermediate is highly reactive and unstable.
- **Toxicity:** Like 2-fluoroethanol and 2-chloroethanol, this compound is likely highly toxic (potential metabolic conversion to fluoroacetic acid derivatives). All handling must occur in a fume hood with full PPE.

References

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Sources

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